molecular formula C19H18N6O3 B2932295 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 894993-59-0

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2932295
CAS No.: 894993-59-0
M. Wt: 378.392
InChI Key: WECFLNTYVQOSRJ-UHFFFAOYSA-N
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Description

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a cycloaddition process. This synthesis process involved the creation of new isoxazolines and isoxazoles by condensing with arylnitrile oxides, revealing the chemical versatility of pyrazolo[3,4-d]pyrimidine derivatives (Rahmouni et al., 2014).

Antimicrobial and Antitumor Potential

  • Research has demonstrated that pyrimidine-linked pyrazole heterocyclic compounds, closely related to the compound , exhibit significant antimicrobial and insecticidal activity. This suggests the potential use of these derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
  • Some studies synthesized new heterocycles incorporating pyrazolo[3,4-d]pyrimidine derivatives, which were then evaluated for their antimicrobial activities. These findings indicate the potential of such compounds in the development of new antimicrobial drugs (Bondock et al., 2008).
  • Another research synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, and evaluated their in vitro biological activity. These compounds displayed subnanomolar affinity for the translocator protein 18 kDa (TSPO), suggesting their potential application in neuroinflammatory processes (Damont et al., 2015).

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-5-4-6-15(13(11)3)25-18-14(8-21-25)19(27)24(10-20-18)9-17(26)22-16-7-12(2)28-23-16/h4-8,10H,9H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECFLNTYVQOSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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